molecular formula C17H20F2N4O B7435798 [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol

[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol

Cat. No. B7435798
M. Wt: 334.36 g/mol
InChI Key: JXMBIQDQUXZSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various medical conditions.

Scientific Research Applications

[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various medical conditions, including cancer, inflammation, and neurological disorders. The scientific research applications of this compound are still being explored, and it has the potential to be used in many other medical conditions.

Mechanism of Action

The mechanism of action of [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes. Additionally, this compound has been shown to bind to specific receptors in the body, leading to the modulation of various physiological functions.
Biochemical and physiological effects:
[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol has been shown to have various biochemical and physiological effects in the body. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neurological functions. Additionally, this compound has been shown to have antioxidant properties, which can protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol in lab experiments include its potential therapeutic applications, its well-defined mechanism of action, and its ability to modulate specific cellular processes. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the scientific research of [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol. Some of these directions include the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other medical conditions, and the investigation of its long-term safety and efficacy. Additionally, the use of this compound in combination with other drugs and therapies is also an area of future research.
Conclusion:
In conclusion, [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol is a chemical compound that has shown promising results in scientific research. This compound has the potential to be used in the treatment of various medical conditions, and its mechanism of action and biochemical and physiological effects have been well-defined. The future directions for the scientific research of this compound are numerous, and it has the potential to make significant contributions to the field of medicine.

Synthesis Methods

The synthesis of [1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol involves a series of chemical reactions. The initial step involves the synthesis of 6-anilino-2-methylpyrimidin-4-amine, which is then reacted with 4,4-difluoro-3-(hydroxymethyl)piperidine to form the desired compound. This synthesis method has been described in detail in various scientific publications.

properties

IUPAC Name

[1-(6-anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N4O/c1-12-20-15(22-14-5-3-2-4-6-14)9-16(21-12)23-8-7-17(18,19)13(10-23)11-24/h2-6,9,13,24H,7-8,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMBIQDQUXZSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C(C2)CO)(F)F)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.